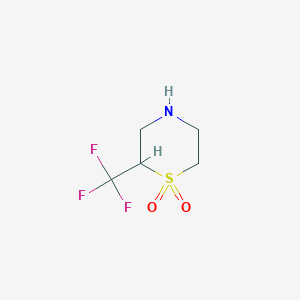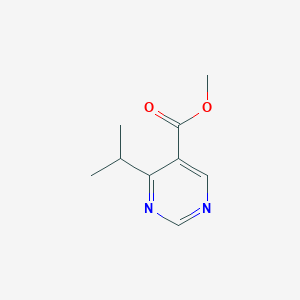![molecular formula C9H9N3O3 B13193639 {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both nitro and hydroxyl groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . This reaction is compatible with a broad range of functional groups and proceeds through a catalytic Ortoleva-King reaction.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly protocols. For example, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can yield the desired product in high yields . These methods are operationally simple and avoid the need for tedious purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted imidazo[1,2-a]pyridines.
Wissenschaftliche Forschungsanwendungen
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
- Imidazo[1,2-a]pyrazines
Uniqueness
What sets {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. Its nitro and hydroxyl groups provide multiple sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H9N3O3 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
(5-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O3/c1-6-2-3-8(12(14)15)9-10-4-7(5-13)11(6)9/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
REDDFOBYQYIZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=NC=C(N12)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
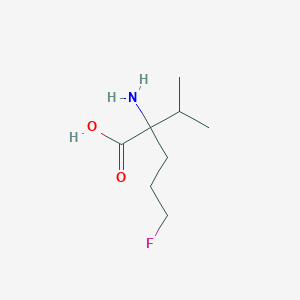

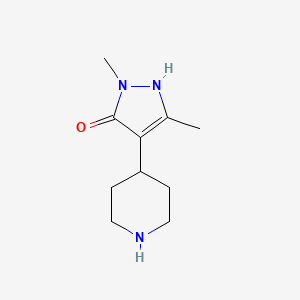
![3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13193584.png)
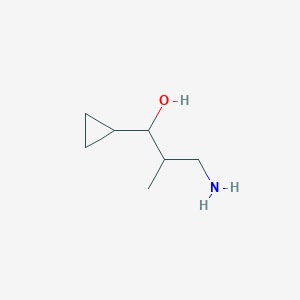
![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
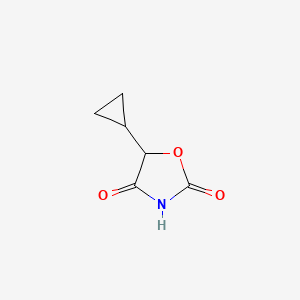


![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
